N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3.ClH/c19-15-5-3-14(4-6-15)12-20-18(24)22-9-7-21(8-10-22)13-16(23)17-2-1-11-25-17;/h1-6,11,16,23H,7-10,12-13H2,(H,20,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDVHPLFPYTLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)NCC3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a compound with potential therapeutic applications, particularly in the modulation of biological pathways related to pain and labor. This article reviews its biological activity, synthesizing findings from various studies and reports.

- Molecular Formula : C18H23ClFN3O3

- Molecular Weight : 383.85 g/mol

- Purity : Typically around 95%.

The compound primarily acts as a modulator of prostaglandin receptors, specifically the Prostaglandin F2α (FP) receptor. By antagonizing this receptor, it can inhibit uterine contractions, making it potentially useful in treating conditions like dysmenorrhea and preterm labor . The biological activity is attributed to its ability to interact with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes .

Pharmacological Effects

- Antagonism of Prostaglandin Receptors :

- Potential Applications :

In Vitro Studies

Several studies have evaluated the biological activity of similar piperazine derivatives, providing insights into structure-activity relationships (SARs):

- A study indicated that modifications in the substituents on the piperazine ring significantly affect the binding affinity and antagonistic potency against FP receptors. For instance, introducing electron-withdrawing groups (like fluorine) enhances activity compared to electron-donating groups .

- Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and A549) demonstrated that certain derivatives did not exhibit significant cytotoxic effects at concentrations up to 25 µM, indicating a favorable safety profile for further development .

Case Studies

- Clinical Relevance :

- In clinical settings, compounds similar to this compound have been utilized to manage conditions associated with excessive uterine contractions. The effectiveness of such treatments in reducing symptoms has been documented in various case studies focusing on dysmenorrhea and preterm labor scenarios.

Data Table: Structure-Activity Relationships (SAR)

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity, with lower values indicating higher potency.

Scientific Research Applications

Structural Representation

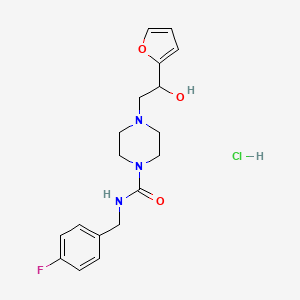

The compound features a piperazine ring substituted with a furan moiety and a fluorobenzyl group, which contributes to its biological activity. The presence of the hydroxyl group enhances its solubility and interaction with biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. The following table summarizes relevant data on similar compounds:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity, with lower values indicating higher potency .

Therapeutic Applications

The compound has shown promise in various therapeutic contexts:

- Pain Management : Its ability to modulate prostaglandin receptors positions it as a candidate for treating chronic pain conditions.

- Reproductive Health : As an FP receptor antagonist, it may be beneficial in clinical scenarios involving dysmenorrhea and preterm labor management.

- Potential Anticancer Properties : While not extensively studied, compounds with similar structures have been explored for their anticancer effects due to their ability to interfere with cell signaling pathways .

Case Studies

Several case studies highlight the clinical relevance of compounds similar to N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride:

- Dysmenorrhea Management : A study documented the effectiveness of FP receptor antagonists in reducing pain associated with menstrual cramps, showing significant patient-reported outcomes .

- Preterm Labor Interventions : Clinical trials have investigated the use of similar compounds in preventing premature contractions, demonstrating a reduction in labor onset when administered appropriately .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Features

The piperazine-1-carboxamide scaffold is shared among several compounds, with variations in substituents dictating their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

- Hydroxyethyl-Furan vs. However, the furan-carbonyl group in may enhance metabolic stability due to reduced hydroxyl-mediated oxidation.

4-Fluorobenzyl vs. 4-Chlorophenyl ():

The 4-fluorobenzyl group in the target compound offers a balance between lipophilicity and electronic effects (σ = 0.06 for F vs. Cl), whereas the 4-chlorophenyl group in is more lipophilic, which may influence membrane permeability.- Propenyl vs. Hydroxyethyl (): The propenyl group in introduces rigidity and hydrophobicity, likely favoring interactions with hydrophobic binding pockets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for achieving high yields?

- Methodology :

- Multi-step synthesis : The compound can be synthesized via sequential reactions, starting with the formation of the piperazine-carboxamide core. For example, coupling 4-fluorobenzylamine with a pre-functionalized piperazine intermediate using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions .

- Functional group incorporation : The 2-(furan-2-yl)-2-hydroxyethyl side chain is introduced via nucleophilic substitution or Mitsunobu reactions, requiring careful pH and temperature control (e.g., 0–5°C for acid-sensitive steps) .

- Purification : Recrystallization from methanol or ethanol and column chromatography (silica gel, eluent: EtOAc/hexane) are standard for isolating the hydrochloride salt .

- Critical Conditions :

| Step | Solvent | Catalyst/Base | Temperature | Yield Range |

|---|---|---|---|---|

| Coupling | DCM/DMF | EDC, HOBt | RT | 60–75% |

| Hydroxyl group introduction | THF | NaH | 0–5°C | 50–65% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) :

-

1H/13C NMR : Key for confirming the piperazine ring (δ 2.5–3.5 ppm for N-CH2), furan protons (δ 6.3–7.4 ppm), and fluorobenzyl group (δ 4.3 ppm for CH2-ArF) . Use deuterated DMSO or CDCl3 to resolve overlapping signals.

-

2D NMR (COSY, HSQC) : Resolves ambiguities in coupled protons (e.g., distinguishing hydroxyethyl vs. furan protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 422.18) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect by-products .

Q. What are the primary safety considerations when handling this compound?

- Hazards : Acute oral toxicity (GHS Category 4), skin corrosion (Category 1B), and respiratory irritation .

- Mitigation :

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid dust generation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance carboxamide coupling efficiency, while THF improves hydroxyl group stability .

- Catalyst Screening : Replace EDC with DMT-MM for higher yields in aqueous conditions .

- Temperature Gradients : Gradual warming (0°C → RT) during nucleophilic substitution reduces side reactions (e.g., furan ring oxidation) .

- By-product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry (1.2:1 amine:carbonyl ratio) .

Q. What strategies resolve contradictions in NMR or MS data for novel derivatives?

- Spectral Deconvolution : Apply Gaussian fitting to overlapping 1H NMR peaks (e.g., piperazine CH2 vs. hydroxyethyl CH2) .

- Isotopic Labeling : Introduce 13C labels at the carboxamide carbonyl to track fragmentation pathways in MS .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., hydroxyethyl configuration) using single-crystal diffraction (R-factor < 0.05) .

Q. Which functional groups are most amenable to modification in SAR studies without compromising activity?

- Modifiable Sites :

- Rational Design : Prioritize substitutions at the fluorobenzyl group (e.g., para-F → meta-Cl) to balance lipophilicity and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.